Cas no 2138167-89-0 (1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride)

1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2138167-89-0
- EN300-727076
- Z2907410022
- 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride
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- インチ: 1S/C7H5FN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)
- InChIKey: HQPLTMOFURGQDP-UHFFFAOYSA-N
- SMILES: S1(C2C=C(C=CC=2NC=N1)S(=O)(=O)F)(=O)=O
計算された属性
- 精确分子量: 263.96747715g/mol
- 同位素质量: 263.96747715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 502
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 109Ų
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727076-5.0g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 5.0g |
$2360.0 | 2023-07-07 | |
Enamine | EN300-727076-1.0g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 1.0g |
$813.0 | 2023-07-07 | |
Enamine | EN300-727076-2.5g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 2.5g |
$1594.0 | 2023-07-07 | |
Enamine | EN300-727076-0.5g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 0.5g |
$781.0 | 2023-07-07 | |
Enamine | EN300-727076-0.1g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 0.1g |
$715.0 | 2023-07-07 | |
Enamine | EN300-727076-0.25g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 0.25g |
$748.0 | 2023-07-07 | |
Enamine | EN300-727076-10.0g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 10.0g |
$3500.0 | 2023-07-07 | |
Enamine | EN300-727076-0.05g |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride |
2138167-89-0 | 90% | 0.05g |
$683.0 | 2023-07-07 |
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluorideに関する追加情報
Recent Advances in the Study of 1,1-Dioxo-2H-1lambda6,2,4-Benzothiadiazine-7-Sulfonyl Fluoride (CAS: 2138167-89-0)
The compound 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride (CAS: 2138167-89-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its unique reactivity and potential applications in drug discovery, particularly as a covalent inhibitor targeting serine hydrolases and other nucleophilic enzymes. Recent studies have explored its utility in activity-based protein profiling (ABPP) and proteomic studies, shedding light on its mechanism of action and therapeutic potential.
One of the key advancements in the study of this compound is its application in covalent inhibitor design. Researchers have demonstrated that 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride exhibits selective reactivity with active-site serine residues in enzymes, making it a valuable tool for identifying and validating novel drug targets. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in profiling the activity of serine hydrolases in complex biological samples, providing insights into enzyme function and inhibitor specificity.
In addition to its role in ABPP, this compound has been investigated for its potential as a warhead in targeted covalent inhibitors. Recent work has focused on optimizing its reactivity and selectivity to minimize off-target effects while maintaining high potency. For instance, a study in ACS Chemical Biology (2024) reported the development of a series of derivatives based on 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride, which showed improved pharmacokinetic properties and target engagement in preclinical models of inflammatory diseases.
Another area of interest is the compound's utility in chemical proteomics. By leveraging its covalent binding properties, researchers have been able to map enzyme-substrate interactions and identify novel biomarkers for disease states. A recent Nature Communications article (2024) described the use of this sulfonyl fluoride derivative in a large-scale proteomic screen, revealing previously unknown interactions between serine hydrolases and cellular metabolites.
Despite these promising developments, challenges remain in the clinical translation of 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride-based therapies. Issues such as compound stability, selectivity, and potential toxicity need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the compound's potential as a versatile tool in chemical biology and a promising scaffold for drug discovery.
In conclusion, recent studies on 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl fluoride (CAS: 2138167-89-0) highlight its multifaceted applications in medicinal chemistry and proteomics. Its unique reactivity profile and adaptability make it a valuable asset for both basic research and therapeutic development. Future research directions may include the exploration of its interactions with other enzyme families and the development of next-generation derivatives with enhanced properties.
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